1-Azido-2-fluoro-4-nitrobenzene

Description

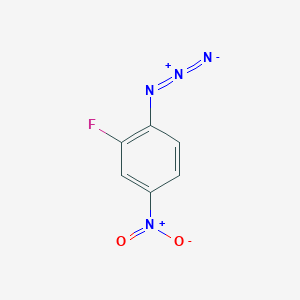

1-Azido-2-fluoro-4-nitrobenzene is a substituted aromatic compound featuring an azide (-N₃) group at position 1, a fluorine atom at position 2, and a nitro (-NO₂) group at position 4 on a benzene ring. This compound is of significant interest in organic synthesis due to the electron-withdrawing effects of the nitro and fluorine groups, which modulate the reactivity of the azide moiety. Aryl azides like this are pivotal in click chemistry (e.g., Huisgen cycloaddition), materials science, and as precursors to amines via reduction .

Properties

IUPAC Name |

1-azido-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN4O2/c7-5-3-4(11(12)13)1-2-6(5)9-10-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMKDPYLDUIACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571211 | |

| Record name | 1-Azido-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211633-85-1 | |

| Record name | 1-Azido-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-azido-2-fluoro-4-nitrobenzene typically involves the following steps:

Starting Material: The synthesis begins with 2-fluoro-4-nitroaniline.

Diazotization: The aniline derivative is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Azido-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often forming triazoles through cycloaddition reactions with alkynes.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azido-2-fluoro-4-nitrobenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.

Biology: The compound is used in bioconjugation techniques to label biomolecules, facilitating the study of biological processes.

Mechanism of Action

The mechanism of action of 1-azido-2-fluoro-4-nitrobenzene involves the generation of reactive intermediates, such as nitrenes, upon thermal or photochemical activation. These intermediates can insert into various chemical bonds, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structural Analogues

1-Azido-2-chloro-4-nitrobenzene

- Synthesis : Prepared via nucleophilic substitution using 2-chloro-4-nitro-1-(trifluoromethylsulfinyl)benzene and sodium azide. The trifluoromethyl sulfinyl group acts as an efficient leaving group .

- Stability: Crystallizes in a monoclinic system (space group P2₁/n), with a molecular weight of 198.57 g/mol. Despite instability common to aryl azides, its crystal structure suggests moderate stability under controlled conditions .

- Key Difference : Chlorine (larger atomic radius, higher electronegativity) at position 2 may influence steric hindrance and electronic effects differently than fluorine.

1-Azido-4-fluorobenzene (2c)

- Synthesis : Derived from aromatic substitution without nitro groups. Simpler synthesis due to fewer electron-withdrawing groups .

1-Azido-4-nitrobenzene (2f)

- Synthesis : Prepared similarly to the target compound but lacks the fluorine substituent. The nitro group in the para position directs electronic effects uniformly .

- Reactivity : Enhanced electron withdrawal from the nitro group activates the azide for nucleophilic reactions but may reduce stability under thermal stress.

Structural and Electronic Comparisons

Reactivity in Chemical Reactions

- Reduction: The nitro group can be reduced to an amine, yielding 1-amino-2-fluoro-4-nitrobenzene, a precursor for further functionalization. Chloro analogues (e.g., 1-azido-2-chloro-4-nitrobenzene) may exhibit slower reduction due to steric effects .

Crystallography and Molecular Packing

- 1-Azido-2-chloro-4-nitrobenzene: Monoclinic crystal system (P2₁/n) with Z = 6. The chlorine substituent may contribute to tighter packing vs. fluorine due to larger size .

- Fluoronitrobenzene Derivatives : lists 4-fluoro-2-nitrobenzaldehyde (CAS 2923-96-8), highlighting the influence of aldehyde groups on solubility and melting points, which differ markedly from azides .

Biological Activity

1-Azido-2-fluoro-4-nitrobenzene is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This compound contains an azide group, which is known for its reactivity, particularly in bioorthogonal chemistry, and a nitro group that can influence biological activity. Research has focused on its interactions with various biological targets, including enzymes and receptors involved in cancer and viral infections.

This compound exhibits biological activity primarily through its ability to interact with specific molecular targets. The azide functional group can participate in click chemistry reactions, allowing for the conjugation with biomolecules, which is particularly useful in drug delivery systems and imaging applications. Furthermore, the nitro group can influence the compound's electronic properties, potentially enhancing its interaction with biological macromolecules.

Targeting KIF18A

Recent studies have highlighted the compound's potential as an inhibitor of KIF18A, a motor protein involved in mitotic spindle dynamics. KIF18A is overexpressed in several cancer types, including breast and lung cancers. Inhibition of KIF18A has been shown to induce mitotic arrest in cancer cells, making it a viable target for therapeutic intervention. The development of this compound as a KIF18A inhibitor could provide new avenues for cancer treatment by promoting apoptosis in tumor cells .

Antiviral Activity

In addition to its anticancer potential, this compound has been investigated for antiviral properties. Analogous compounds with azido and fluoro substitutions have demonstrated significant anti-HIV activity. For instance, related nucleoside analogs bearing similar functional groups have shown low EC50 values against HIV strains without notable cytotoxicity . This suggests that this compound may also possess antiviral properties worth exploring further.

Study on KIF18A Inhibition

A recent study examined the effects of this compound on KIF18A activity in HeLa cervical cancer cells. The findings indicated that treatment with this compound led to significant mitotic arrest and increased apoptosis rates compared to control groups. The study utilized flow cytometry to quantify cell cycle distribution and apoptosis markers, confirming the compound's potential as a therapeutic agent against cancers characterized by KIF18A overexpression .

Antiviral Screening

Another investigation focused on the antiviral efficacy of azide-containing compounds against HIV. The study synthesized various derivatives, including those similar to this compound, and assessed their activity using viral replication assays. The results showed that certain derivatives had potent inhibitory effects on HIV replication with EC50 values in the nanomolar range, indicating a promising direction for future drug development targeting viral infections .

Comparative Analysis of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound compared to related compounds:

| Compound | Biological Activity | EC50 (nM) | Notes |

|---|---|---|---|

| This compound | KIF18A Inhibition | - | Induces mitotic arrest in cancer cells |

| 4'-Azido-2'-deoxy-2'-fluoro nucleosides | Anti-HIV | 0.086 | Potent against multiple HIV strains |

| Nitro-substituted azides | Various (including anti-cancer) | - | Reactivity varies based on substitution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.